Jaceidin triacetate
Overview
Description
Jaceidin triacetate is a useful research compound. Its molecular formula is C24H22O11 and its molecular weight is 486.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioactive Flavonoids and Mitotic Blockade
Jaceidin triacetate, as part of the flavonoids isolated from Tanacetum parthenium, has been identified as a bioactive compound with potential applications in mitotic blockade. Centaureidin and jaceidin, both closely related flavonols, have been isolated together, indicating their combined potential in biological activities. Particularly, centaureidin showed significant activity as a mitotic blocker with an IC50 of 1 microM, while jaceidin was found to be 200 times less active (Long et al., 2003).
Synthetic Studies and Flavone Derivatives
Synthetic studies of jaceidin have contributed to the understanding of flavone derivatives. The Hoesch reaction and Allan-Robinson flavone synthesis were utilized to synthesize jaceidin, a compound previously isolated from Centaurea species. The study also prepared its triethyl ether, contributing to the development of flavone chemistry (Fukui et al., 1968).
Jaceidin in Cancer Therapy
A study on Chiliadenus montanus identified jaceidin flavonoid as a compound with significant cytotoxic effects against liver and breast cancer cell lines. In vivo and in silico studies suggested that jaceidin could act as a selective inhibitor of VEGF-mediated angiogenesis, offering a potential therapeutic application in tumor progression and cancer treatment (Elhady et al., 2020).
Spinacia Oleracea Phenolics
In the leaves of Spinacia oleracea, three phenolics were identified, including the 4′-glucuronides of jaceidin. This discovery contributes to the broader understanding of the phenolic composition in vegetables and their potential health benefits (Aritomi & Kawasaki, 1984).
Jaceidin in Traditional Medicinal Plants
Jaceidin has been isolated from traditional medicinal plants like Nepeta suavis, indicating its presence in various botanical sources. The study of these compounds helps in understanding the pharmacological potential of traditional medicinal plants (Hussain et al., 2009).
Phytochemical Investigation of Tanacetum Sinaicum
Phytochemical studies on Tanacetum sinaicum led to the isolation of jaceidin among other flavonoids. These findings contribute to the understanding of the phytochemical diversity in plants and their possible applications (Marzouk et al., 2016).
Mechanism of Action
Target of Action
Jaceidin triacetate, a natural compound isolated from marula bark , primarily targets the 3CL protease or main protease (Mpro) of the SARS-CoV-2 virus . This cysteine protease is responsible for cleaving the polyprotein translated from SARS-CoV-2 ssRNA into 11 functional proteins .
Mode of Action
This compound interacts with the Mpro of SARS-CoV-2, inhibiting its function . The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is 11.9 µM . By inhibiting Mpro, this compound prevents the virus from replicating, as the protease is essential for the production of functional proteins from the viral ssRNA .
Biochemical Pathways
The inhibition of Mpro by this compound disrupts the replication cycle of SARS-CoV-2 . This disruption prevents the virus from producing the proteins it needs to replicate and infect other cells .
Result of Action
The primary result of this compound’s action is the inhibition of SARS-CoV-2 replication in Vero-E6 cells . This inhibition could potentially reduce the viral load in an infected individual, alleviating symptoms and potentially shortening the duration of illness.
Biochemical Analysis
Biochemical Properties
Jaceidin Triacetate interacts with the SARS-CoV-2 Mpro enzyme, inhibiting its function .
Cellular Effects
In Vero-E6 cells, this compound has been shown to inhibit the replication of the SARS-CoV-2 virus
Molecular Mechanism
The molecular mechanism of this compound involves binding to the SARS-CoV-2 Mpro enzyme, inhibiting its function and thus preventing viral replication
Properties
IUPAC Name |
[4-(5,7-diacetyloxy-3,6-dimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O11/c1-11(25)32-15-8-7-14(9-16(15)29-4)21-24(31-6)20(28)19-17(35-21)10-18(33-12(2)26)22(30-5)23(19)34-13(3)27/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHDHYGZDLRGBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC)OC(=O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the inhibitory activity of Jaceidin triacetate against SARS-CoV-2?
A1: this compound was identified as one of four novel flavonoid inhibitors of the SARS-CoV-2 main protease (Mpro) through high-throughput screening of 1,020 diverse flavonoids []. Its IC50 for Mpro inhibition was found to be between 5-15 µM, indicating a promising level of potency.
Q2: Why was this compound not investigated further despite its promising Mpro inhibitory activity?
A2: Despite showing potential as an Mpro inhibitor, this compound was deemed too toxic for further analysis in this specific study []. The researchers do not elaborate on the observed toxicity or the specific assays used to determine it. This highlights a common challenge in drug discovery, where promising in vitro activity may be hampered by unfavorable safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.